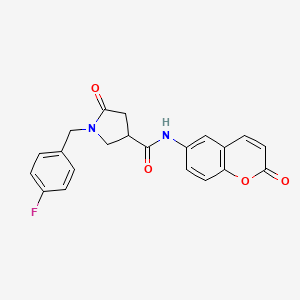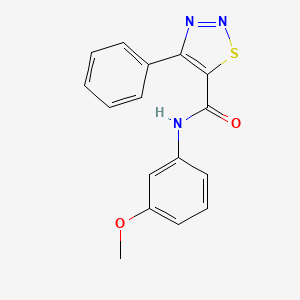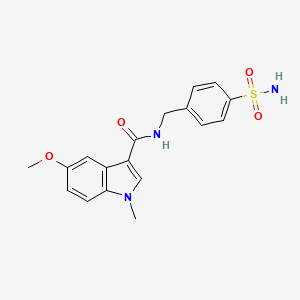![molecular formula C22H21ClN4O4 B11024390 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11024390.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound that features a unique combination of indole, imidazolidinone, and acetamide moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multiple steps:
Formation of the Indole Derivative: The starting material, 5-chloroindole, undergoes alkylation with an appropriate ethylating agent to form 2-(5-chloro-1H-indol-3-yl)ethylamine.
Synthesis of the Imidazolidinone Moiety: The imidazolidinone ring is synthesized by reacting 4-methoxyphenyl isocyanate with glycine to form 2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid.
Coupling Reaction: The final step involves coupling the indole derivative with the imidazolidinone derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reagents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group on the indole ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), various nucleophiles.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: It can be used as a probe to study biological pathways involving indole derivatives.
Chemical Biology: It serves as a tool to investigate the interactions between small molecules and biological macromolecules.
Mecanismo De Acción
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The imidazolidinone ring may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
- N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is unique due to the presence of the chloro group on the indole ring, which can influence its reactivity and binding properties. This makes it distinct from its bromo and fluoro analogs, potentially offering different biological activities and applications.
Propiedades
Fórmula molecular |
C22H21ClN4O4 |
|---|---|
Peso molecular |
440.9 g/mol |
Nombre IUPAC |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C22H21ClN4O4/c1-31-16-5-3-15(4-6-16)27-21(29)19(26-22(27)30)11-20(28)24-9-8-13-12-25-18-7-2-14(23)10-17(13)18/h2-7,10,12,19,25H,8-9,11H2,1H3,(H,24,28)(H,26,30) |
Clave InChI |
VTZQWICCVXNDDN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C(=O)C(NC2=O)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B11024311.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B11024336.png)

![N-(6-methylpyridin-2-yl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11024348.png)

![N-[3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]-D-valine](/img/structure/B11024360.png)
![4-(acetylamino)-N-[4-chloro-2-(phenylcarbonyl)phenyl]benzamide](/img/structure/B11024368.png)


![3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B11024383.png)
![N-[4-(butan-2-yl)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B11024394.png)
![5-benzyl-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B11024409.png)

![3,5-Dinitro-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B11024423.png)
